molecular formula C18H24N2O3 B608262 N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide CAS No. 492-87-5

N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide

Cat. No.: B608262
CAS No.: 492-87-5
M. Wt: 316.4 g/mol
InChI Key: ASALPLLZVFIFMF-ZFWWWQNUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide can be synthesized through a straightforward total synthesis starting from L-glutamic acid . The chiral-pool approach yields the desired optically active natural product in 41% overall yield . Another efficient method involves synthesizing julocrotine in three steps from Cbz-glutamine, achieving a 51% overall yield . The steps include cyclization, N-alkylation, and removal of the protecting group followed by acylation with (S)-2-methylbutanoic acid .

Industrial Production Methods: Industrial production methods for julocrotine are not well-documented, likely due to the compound’s specific applications in research and limited commercial demand. the synthetic routes mentioned above can be scaled up for industrial production if necessary

Properties

CAS No.

492-87-5

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

(2S)-N-[(3S)-2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide

InChI

InChI=1S/C18H24N2O3/c1-3-13(2)17(22)19-15-9-10-16(21)20(18(15)23)12-11-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12H2,1-2H3,(H,19,22)/t13-,15-/m0/s1

InChI Key

ASALPLLZVFIFMF-ZFWWWQNUSA-N

SMILES

CCC(C)C(=O)NC1CCC(=O)N(C1=O)CCC2=CC=CC=C2

Isomeric SMILES

CC[C@H](C)C(=O)N[C@H]1CCC(=O)N(C1=O)CCC2=CC=CC=C2

Canonical SMILES

CCC(C)C(=O)NC1CCC(=O)N(C1=O)CCC2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Julocrotine;  Julocrotonine;  Julocrotine, (-)-; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide
Reactant of Route 2
Reactant of Route 2
N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide
Reactant of Route 3
N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide
Reactant of Route 4
N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide
Reactant of Route 5
N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide
Reactant of Route 6
N-[2,6-dioxo-1-(2-phenylethyl)piperidin-3-yl]-2-methylbutanamide

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